Product packaging for 2,6-Diisopropyl-3,4-xylenol(Cat. No.:CAS No. 60834-85-7)

2,6-Diisopropyl-3,4-xylenol

Cat. No.: B12648366
CAS No.: 60834-85-7
M. Wt: 206.32 g/mol
InChI Key: HNBFCBIEQFLNAF-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-3,4-xylenol is a high-purity, multi-alkylated phenolic compound intended for research and development applications. As a derivative of the xylenol family (dimethylphenols) , this compound features a phenolic core structure that is sterically hindered by isopropyl groups at the 2 and 6 positions, alongside methyl groups at the 3 and 4 positions. This specific substitution pattern is significant, as the identity and position of alkyl substituents on the phenol ring are known to dramatically influence physical properties, chemical reactivity, and biological activity . Phenolic compounds of this structural class serve as versatile intermediates and core structures in numerous research fields. In synthetic chemistry, they are valuable precursors for the development of specialized polymers, ligands for metal complexes, and advanced materials . The steric profile of the 2,6-diisopropyl substitution may also make this compound a candidate for investigation as an antioxidant, as hindered phenols are well-known to function as radical scavengers . Furthermore, structurally similar halogenated xylenols, such as chloroxylenol (PCMX), are widely studied for their antimicrobial properties, which operate through mechanisms involving membrane disruption and enzyme inhibition . Researchers are exploring such compounds for their potential in creating new disinfectants with improved environmental degradation profiles . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B12648366 2,6-Diisopropyl-3,4-xylenol CAS No. 60834-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60834-85-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,4-dimethyl-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C14H22O/c1-8(2)12-7-10(5)11(6)13(9(3)4)14(12)15/h7-9,15H,1-6H3

InChI Key

HNBFCBIEQFLNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(C)C)O)C(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2,6 Diisopropyl 3,4 Xylenol

Direct Alkylation and Isomerization Strategies for Xylenols

Direct alkylation of phenols and their derivatives, such as xylenols, represents the most straightforward approach to introducing alkyl substituents onto the aromatic ring. This method typically involves the reaction of a phenolic compound with an alkylating agent in the presence of a catalyst.

Phenol (B47542) Methylation and Isopropylation Approaches

The synthesis of 2,6-Diisopropyl-3,4-xylenol can be envisioned through a combination of methylation and isopropylation of a phenol precursor. The alkylation of phenols is a chemical reaction that involves the transfer of an alkyl group to the phenol molecule. wikipedia.org This can occur at the hydroxyl group (O-alkylation) to form an ether or on the aromatic ring (C-alkylation) to form an alkylphenol. researchgate.net The regioselectivity of the reaction, which determines the position of the alkyl group on the ring, is influenced by several factors including the choice of catalyst, reaction temperature, and the nature of the alkylating agent.

For the synthesis of this compound, a potential starting material could be 3,4-xylenol. The isopropylation of 3,4-xylenol would then be required to introduce the two isopropyl groups at the 2 and 6 positions. The isopropylation of phenols is a common industrial process, often employed in the synthesis of compounds like propofol (B549288) (2,6-diisopropylphenol). rsc.orgprepchem.com This reaction is typically carried out using propylene (B89431) or isopropyl alcohol as the alkylating agent in the presence of an acid catalyst.

Controlling the reaction to achieve selective di-isopropylation at the ortho-positions (2 and 6) can be challenging, as other isomers may also be formed. The reaction conditions must be carefully optimized to maximize the yield of the desired product.

Catalytic Systems for Controlled Alkylation

The choice of catalyst is paramount in directing the regioselectivity of phenol alkylation. Solid acid catalysts, such as zeolites (e.g., H-beta and H-mordenite), have been extensively studied for the isopropylation of phenol. rsc.org These catalysts offer shape-selectivity, which can favor the formation of specific isomers. For instance, in the synthesis of 2,6-diisopropylphenol, H-beta has been shown to be a highly active and selective catalyst. rsc.org

Other catalytic systems for phenol alkylation include:

Metal oxides: Vanadium pentoxide-lanthanum oxide (V₂O₅-La₂O₃) systems have been shown to be effective for the methylation of phenol, with a preference for ortho-alkylation. cusat.ac.in Metal oxides like magnesium oxide are also used in the alkylation of phenol with methanol (B129727) to yield ortho-cresol and 2,6-xylenol. google.com

Aluminum phenoxides: These catalysts are used for the ortho-alkylation of phenols with olefins. google.com The process involves reacting the phenol with an olefin in the presence of the aluminum phenoxide catalyst at elevated temperatures. google.com

Silica-supported catalysts: A silica (B1680970) gel supported aluminum phenolate (B1203915) catalyst has been developed for the alkylation of phenols with alkenes, showing good ortho-selectivity. whiterose.ac.uk

The effectiveness of these catalytic systems in the specific synthesis of this compound would depend on the precise reaction conditions and the starting materials.

Table 1: Catalytic Systems for Phenol Alkylation

Catalyst System Alkylating Agent Target Product(s) Key Features
H-beta, H-mordenite Isopropyl alcohol 2,6-diisopropylphenol High activity and selectivity for ortho-isopropylation. rsc.org
V₂O₅-La₂O₃ Methanol o-cresol, 2,6-xylenol Promotes ortho-methylation. cusat.ac.in
Aluminum phenoxide Olefins o-alkylated phenols Effective for ortho-alkylation. google.com
Silica-supported Al phenolate Alkenes o-alkylated phenols Solid catalyst with good ortho-selectivity. whiterose.ac.uk

Advanced Synthetic Techniques

The synthesis of this compound, a polysubstituted phenol, is primarily achieved through the Friedel-Crafts alkylation of 3,4-xylenol with an isopropylating agent. wikipedia.orgyoutube.comnih.gov This electrophilic aromatic substitution reaction introduces two isopropyl groups onto the aromatic ring of 3,4-dimethylphenol. The positions of these groups are directed by the existing hydroxyl and methyl substituents. For the synthesis of the specific isomer this compound, selective ortho-alkylation is paramount. nih.gov

Advanced synthetic techniques are employed to enhance reaction efficiency, selectivity, and sustainability. These methods often involve sophisticated reactor technology and novel catalytic systems to control the reaction kinetics and product distribution.

Fluidized Bed Reactor Applications in Xylenol Synthesis

Fluidized bed reactors (FBRs) offer significant advantages for the vapor-phase alkylation of phenols and their derivatives, including 3,4-xylenol. researchgate.net The primary benefit of an FBR in this context is its ability to provide excellent temperature control and uniform catalyst distribution, which are crucial for managing the exothermic nature of the alkylation reaction and for maximizing the selectivity towards the desired isomer. utwente.nl

In a typical fluidized bed process for xylenol synthesis, a stream of inert gas is used to fluidize a bed of solid acid catalyst. researchgate.net The reactants, 3,4-xylenol and an isopropylating agent such as isopropanol (B130326) or propene, are introduced into the reactor in the vapor phase. The continuous mixing of the catalyst particles ensures efficient heat and mass transfer, minimizing the formation of byproducts from overheating and side reactions.

The choice of catalyst is critical for achieving high selectivity for 2,6-diisopropylation. Zeolites, with their shape-selective properties, are often employed to direct the alkylation to the ortho positions of the hydroxyl group. researchgate.net The pore structure of the zeolite can sterically hinder the formation of other isomers.

Table 1: Illustrative Operating Conditions for Phenol Alkylation in a Fluidized Bed Reactor

ParameterValue
Reactor TypeBubbling Fluidized Bed
CatalystSolid Acid (e.g., Zeolite H-Beta)
Temperature200-300 °C
Pressure1-10 atm
Feed3,4-Xylenol, Isopropanol/Propene
Fluidizing GasNitrogen

Note: This data is illustrative and specific conditions for this compound synthesis may vary.

Aerobic Oxidation Reactions with Specific Catalysts

While the primary synthesis of this compound involves alkylation, aerobic oxidation reactions can be relevant in the context of potential side reactions or subsequent functionalization. The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by various metal complexes. datapdf.com

Copper-based catalysts, for instance, are known to catalyze the aerobic oxidation of phenols. datapdf.com In the presence of oxygen, these catalysts can facilitate the formation of phenoxyl radicals, which can then undergo coupling reactions to form biphenol derivatives or be further oxidized to quinones. The specific outcome of the reaction is highly dependent on the catalyst system and reaction conditions.

For a highly substituted phenol like this compound, the steric hindrance from the isopropyl and methyl groups would likely influence the course of such oxidation reactions. While not a primary synthetic route to the target compound, understanding these potential oxidative pathways is crucial for controlling impurities during synthesis and for ensuring the stability of the final product.

Table 2: Examples of Catalysts in Aerobic Oxidation of Phenols

Catalyst SystemOxidantPotential Products
Copper(II) acetate (B1210297) / DiamineOxygenOrtho-quinones
Palladium ComplexesOxygenVaries (e.g., coupled products)
Salen-type Metal ComplexesOxygenOxidized derivatives

Note: This table presents general catalyst systems for phenol oxidation and not specific data for this compound.

Purification and Isolation Strategies for Highly Substituted Phenols

The synthesis of this compound typically results in a mixture of the desired product along with unreacted starting materials, mono-alkylated intermediates, and other diisopropyl-3,4-xylenol isomers. The separation of these closely related compounds presents a significant challenge due to their similar physical properties, such as boiling points.

Several purification and isolation strategies are employed to obtain high-purity this compound.

Distillation: Fractional distillation is a common initial step to separate components with different boiling points. researchgate.net While it can be effective for removing starting materials and lower-boiling point intermediates, it is often insufficient for separating the various diisopropyl xylenol isomers due to their close boiling points.

Crystallization: Melt crystallization or crystallization from a suitable solvent can be a highly effective method for purifying a specific isomer from a mixture. researchgate.net This technique relies on the differences in the melting points and solubilities of the isomers. By carefully controlling the temperature, the desired this compound can be selectively crystallized, leaving the impurities in the mother liquor.

Chromatography: For achieving very high purity or for separating complex isomeric mixtures, chromatographic techniques are often employed. rsc.orgnsf.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools for assessing purity and can also be scaled up for preparative separations. The choice of the stationary and mobile phases is critical for achieving good resolution between the isomers.

Table 3: Comparison of Purification Techniques for Xylenol Isomers

TechniquePrincipleAdvantagesDisadvantages
Fractional DistillationDifference in boiling pointsScalable, good for initial purificationIneffective for close-boiling isomers
CrystallizationDifference in melting points and solubilityCan yield high purity, solvent-free option (melt crystallization)Yield can be low, requires significant solubility differences
ChromatographyDifferential partitioning between phasesHigh resolution, can separate very similar compoundsCan be expensive to scale up, solvent intensive

Chemical Reactivity and Mechanistic Investigations of 2,6 Diisopropyl 3,4 Xylenol

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions of the aromatic ring. In 2,6-Diisopropyl-3,4-xylenol, the two ortho positions (2 and 6) are blocked by bulky isopropyl groups. This steric hindrance effectively prevents electrophilic attack at these sites. Consequently, electrophilic aromatic substitution is strongly directed to the available para position (position 4 relative to the hydroxyl group).

However, the 3,4-dimethyl substitution pattern of the xylenol core means the position para to the hydroxyl group is already occupied by a methyl group. This leaves the only unsubstituted carbon on the ring at position 5. Therefore, electrophilic substitution reactions on this compound are expected to be challenging and may require forcing conditions. The primary sites for reactivity shift from the aromatic ring to the hydroxyl group or reactions involving the entire molecule, such as oxidative coupling.

Oxidative Coupling Mechanisms

Oxidative coupling is a hallmark reaction of sterically hindered phenols, leading to the formation of carbon-carbon or carbon-oxygen bonds. This process is fundamental to the synthesis of polymers and dimeric structures. The mechanism can proceed through different pathways depending on the reaction conditions and catalysts employed. unirioja.esnih.gov

The oxidation of this compound, typically initiated by a one-electron oxidant, generates a resonance-stabilized phenoxy radical. This radical is a key intermediate in polymerization.

Radical Generation: The initial step is the abstraction of the hydrogen atom from the hydroxyl group.

Resonance and Coupling: The resulting unpaired electron is delocalized across the aromatic system, with significant density at the oxygen atom, the ortho carbons, and the para carbon. Due to steric shielding of the ortho positions by the isopropyl groups, radical-radical coupling occurs predominantly at the para position (C-C coupling) or through the oxygen atom (C-O coupling).

Reaction Pathways:

C-C Coupling: The coupling of two radicals at their para positions leads to the formation of a diphenoquinone (B1195943), which can then be tautomerized to a biphenol. rsc.org

C-O Coupling: The coupling of a phenoxy radical with another phenol (B47542) molecule results in the formation of a phenylene ether linkage. This is the primary repeating unit in the formation of poly(phenylene oxide) polymers. researchgate.net

Studies on the closely related 2,6-dimethylphenol show that polymer phenoxy radicals react efficiently with catalytic complexes, and their concentration is often too low to be measured by EPR spectroscopy in solution, indicating rapid subsequent reactions. chemicalpapers.com The choice of oxidant and solvent can significantly influence the ratio of C-C to C-O coupling.

The synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic, is achieved through the catalytic oxidative coupling of 2,6-disubstituted phenols. researchgate.net For this compound, this process would yield a PPO derivative with isopropyl and methyl groups on the backbone.

Copper-amine complexes are the most common catalysts for this polymerization. researchgate.netmdpi.com A widely accepted mechanism involves the following steps:

Complex Formation: The phenol coordinates to the copper(II) center of the catalyst.

Electron Transfer: An intramolecular electron transfer occurs from the phenol to the copper(II) ion, reducing it to copper(I) and generating a phenoxy radical.

Radical Coupling and Polymerization: The phenoxy radicals couple to form oligomers and polymers. The exact mechanism of chain growth is complex and may involve radical-radical coupling or the reaction of a radical with a growing polymer chain.

Catalyst Reoxidation: The copper(I) is reoxidized to the active copper(II) state by an external oxidant, typically oxygen, allowing the catalytic cycle to continue.

The structure of the copper-amine complex and the reaction conditions are critical for achieving high selectivity for C-O coupling and high molecular weight polymer. researchgate.net

Catalyst Systems for Oxidative Coupling of 2,6-Disubstituted Phenols
Catalyst SystemTypical SolventPrimary Coupling TypeReference
CuBr / N-butyldimethylamine (DMBA)Toluene / DMAcC-O Coupling (Polymer) mdpi.com
CuCl / Tetramethylethylenediamine (TMEDA)TolueneC-O Coupling (Polymer) researchgate.net
(Diacetoxyiodo)benzeneDichloromethaneC-C Coupling (Dimer) rsc.org
Copper(II)-cyclohexylamine complexesBenzene (B151609)C-O Coupling (Polymer) chemicalpapers.com

Acid-Catalyzed Condensation Reactions

With their ortho positions blocked, 2,6-disubstituted phenols readily undergo acid-catalyzed condensation with aldehydes and ketones at the para position to form bisphenolic compounds. wikipedia.org

The reaction of two equivalents of a 2,6-disubstituted phenol with one equivalent of a ketone, in the presence of an acid catalyst, yields a bisphenol. For instance, the condensation of 2,6-dimethylphenol with acetone produces 3,3',5,5'-tetramethyl-4,4'-dihydroxydiphenyl-2,2-propane, commonly known as Tetramethylbisphenol A (TMBPA). wikipedia.org

Analogously, the condensation of this compound with acetone would be expected to produce a corresponding bisphenol, where the two phenolic rings are linked by an isopropylidene bridge. These bisphenolic structures are valuable monomers for the synthesis of specialty polymers like polycarbonates and epoxy resins. The general reaction involves the condensation of a phenol with an oxomethylene compound in the presence of an acidic catalyst. google.com

Examples of Acid-Catalyzed Condensation Products
Phenol ReactantKetone/Aldehyde ReactantResulting Bisphenol Product
2,6-DimethylphenolAcetoneTetramethylbisphenol A (TMBPA)
PhenolAcetoneBisphenol A (BPA)
This compoundAcetone2,2-Bis(4-hydroxy-3,5-diisopropyl-2,6-dimethylphenyl)propane (Expected)

The mechanism of acid-catalyzed bisphenol synthesis is a well-understood example of electrophilic aromatic substitution.

Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the ketone (e.g., acetone), significantly increasing the electrophilicity of the carbonyl carbon.

Electrophilic Attack: The electron-rich aromatic ring of the phenol acts as a nucleophile, attacking the activated carbonyl carbon. Due to the blocked ortho positions in this compound, this attack occurs exclusively at the para position. This step forms a carbocation intermediate.

Deprotonation and Dehydration: The aromatic ring is regenerated by the loss of a proton. The resulting tertiary alcohol is then protonated by the acid catalyst, followed by the elimination of a water molecule to form a new, resonance-stabilized carbocation.

Second Electrophilic Attack: This carbocation is a potent electrophile that is attacked by a second molecule of the phenol, again at the para position.

Final Deprotonation: A final deprotonation step regenerates the aromaticity of the second ring and yields the final bisphenol product.

Throughout this process, the steric hindrance from the ortho-isopropyl groups plays a crucial role in directing the reaction exclusively to the para position, leading to a highly regioselective synthesis.

Reactions with Nitrogen-Containing Compounds

The synthesis of amine derivatives from phenolic compounds is a well-established area of organic chemistry, often utilized to create molecules with specific biological or chemical properties. For a sterically hindered phenol such as this compound, a common and effective method for introducing amino functionalities is the Mannich reaction. uobabylon.edu.iq This reaction involves the aminoalkylation of an acidic proton located on an organic compound. In the context of this compound, the reaction would involve the condensation of the phenol with formaldehyde and a primary or secondary amine. uobabylon.edu.iqresearchgate.net

The general mechanism proceeds with the formation of an Eschenmoser's salt precursor or a related iminium ion from the reaction between formaldehyde and the selected amine. The electron-rich aromatic ring of this compound then acts as a nucleophile, attacking the iminium ion. This electrophilic aromatic substitution typically occurs at the ortho or para position relative to the hydroxyl group. Given that the 2 and 6 positions are blocked by bulky isopropyl groups, the substitution would be directed to the available 5-position on the aromatic ring.

Another potential, though more industrially focused, method for creating an amine derivative is direct amination. This process involves reacting the phenol with ammonia at high temperatures (200°-400°C) in the presence of a hydrogen transfer catalyst, such as palladium on charcoal. google.com While this method is effective for producing compounds like 2,6-dimethylaniline from 2,6-dimethylphenol, its application to this compound would similarly yield the corresponding aniline derivative. google.com

Table 1: Plausible Synthesis of an Amine Derivative via the Mannich Reaction

Reactants Reagents/Conditions Product
This compoundFormaldehyde, Secondary Amine (e.g., Diethylamine), Solvent (e.g., Ethanol), Heat5-((Diethylamino)methyl)-2,6-diisopropyl-3,4-xylenol

Radical Scavenging Mechanisms in Chemical Systems

The antioxidant properties of phenolic compounds, including this compound, are primarily attributed to their ability to act as radical scavengers. This activity is crucial in mitigating oxidative stress in chemical and biological systems. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.comresearchgate.net

The efficiency of a phenolic antioxidant is intrinsically linked to its molecular structure. nih.gov Several factors govern the radical scavenging capability of compounds like this compound:

Phenolic Hydroxyl Group : This group is the primary site of action, donating a hydrogen atom to quench free radicals.

Steric Hindrance : The two bulky isopropyl groups at the ortho positions (2 and 6) to the hydroxyl group play a critical role. researchgate.net This steric hindrance enhances the stability of the resulting phenoxyl radical by preventing it from participating in further undesirable reactions, such as dimerization or propagation of the radical chain. This structural feature is common in many synthetic antioxidants. researchgate.net

Electron-Donating Substituents : The methyl groups at the 3 and 4 positions (and the isopropyl groups) are electron-donating. They increase the electron density on the aromatic ring, which helps to stabilize the phenoxyl radical formed after hydrogen donation through resonance and inductive effects. plos.org This stabilization lowers the O-H bond dissociation enthalpy (BDE), making the hydrogen atom easier to donate. plos.orgresearchgate.net

Table 2: Influence of Structural Features on Antioxidant Activity

Structural Feature Effect on Radical Scavenging Mechanism
Phenolic -OH groupEssential for activityDonates a hydrogen atom to neutralize free radicals.
2,6-Diisopropyl groupsIncreases stability of the phenoxyl radicalProvides steric hindrance, preventing radical side reactions.
3,4-Dimethyl groupsEnhances radical stabilityElectron-donating groups stabilize the radical via resonance and induction.

Evaluation of Radical Trapping Abilities

The capacity of this compound to trap free radicals can be quantified using various in vitro assays. A widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comtandfonline.com In this test, the antioxidant compound reduces the stable DPPH radical, a deep violet-colored molecule, to the non-radical DPPH-H, which is pale yellow. The rate of color change, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging ability. mdpi.com

The reactivity of this compound in such assays is comparable to that of propofol (B549288) (2,6-diisopropylphenol), a structurally similar and well-studied antioxidant. tandfonline.comnih.gov Studies on propofol and related hindered phenols demonstrate a high degree of effectiveness in scavenging radicals. tandfonline.com The order of effectiveness among phenolic derivatives in the DPPH assay is influenced by both steric and electronic effects of the substituents on the aromatic ring. tandfonline.com For instance, the antioxidant activity of dimeric forms of phenols is often higher than their monomeric counterparts, suggesting that the phenoxyl radical of this compound could potentially dimerize to form a more potent antioxidant species. nih.gov

Other assays used to evaluate antioxidant potential include the Ferric Reducing Antioxidant Power (FRAP) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.comnih.gov These methods measure the electron-donating ability and the capacity to quench peroxyl radicals, respectively. Given its structure, this compound is expected to show significant activity in these assays, consistent with other sterically hindered phenols.

Table 3: Comparison of Radical Trapping Abilities of Selected Phenols

Compound Relative DPPH Scavenging Effectiveness Key Structural Features
Butylated Hydroxyanisole (BHA)High tandfonline.comMethoxy and tert-butyl groups
This compound High (inferred)Two isopropyl and two methyl groups
Propofol (2,6-Diisopropylphenol)High tandfonline.comTwo isopropyl groups
2,6-DimethylphenolModerate tandfonline.comTwo methyl groups
Butylated Hydroxytoluene (BHT)Moderate tandfonline.comTwo tert-butyl and one methyl group

Computational and Theoretical Studies of 2,6 Diisopropyl 3,4 Xylenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like 2,6-Diisopropyl-3,4-xylenol, which has rotatable isopropyl and hydroxyl groups, multiple conformers (different spatial arrangements of atoms) may exist.

A thorough conformer analysis would involve systematically rotating the key dihedral angles and performing geometry optimizations for each starting conformation. The relative energies of the resulting stable conformers would then be calculated to identify the global minimum energy structure and other low-energy conformers that might be present at room temperature. This analysis is crucial as the molecular geometry influences many of its chemical and physical properties.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom due to the presence of lone pairs and the π-electron system. The LUMO is likely to be distributed over the aromatic ring. DFT calculations can provide detailed visualizations of these orbitals and their energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range Significance
EHOMO -5 to -7 eV Electron-donating ability
ELUMO -1 to 1 eV Electron-accepting ability

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. mdpi.com The MESP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. wolframcloud.com

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. In this compound, the area around the hydroxyl oxygen atom would be expected to be strongly negative due to the lone pairs of electrons. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The MESP map provides a visual representation of the molecule's polarity and its potential interaction with other molecules. researchgate.net

Spectroscopic Property Prediction and Correlation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

Vibrational Spectral Assignments (FT-IR, FT-Raman)

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the experimental spectra can be assigned to a specific molecular motion, such as stretching, bending, or rocking of different chemical bonds. nih.gov

For this compound, characteristic vibrational frequencies would be expected for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and isopropyl groups, and C=C stretching of the aromatic ring. Comparing the calculated and experimental spectra helps in the detailed structural characterization of the molecule.

Table 2: Hypothetical Vibrational Frequency Assignments for this compound

Vibrational Mode Expected Wavenumber (cm-1)
O-H stretch 3500-3700
Aromatic C-H stretch 3000-3100
Aliphatic C-H stretch 2850-3000
Aromatic C=C stretch 1450-1600

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can predict the chemical shifts of different nuclei (e.g., 1H and 13C) in a molecule. nih.gov These predictions are based on the calculated magnetic shielding around each nucleus.

By comparing the predicted NMR chemical shifts with the experimental spectrum, the signals can be unambiguously assigned to the corresponding atoms in the molecule. This is particularly useful for complex molecules where the spectral interpretation can be challenging. For this compound, distinct chemical shifts would be predicted for the hydroxyl proton, the aromatic protons, and the protons of the isopropyl and methyl groups.

Table 3: Hypothetical 1H NMR Chemical Shift Predictions for this compound

Proton Expected Chemical Shift (ppm)
OH 4.0 - 5.0
Aromatic CH 6.5 - 7.0
Isopropyl CH 3.0 - 3.5
Isopropyl CH3 1.0 - 1.5

Table 4: List of Compounds Mentioned

Compound Name
This compound
2,6-xylenol

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For this compound, while specific experimental studies on its reaction mechanisms are not extensively documented in publicly available literature, theoretical calculations can offer significant insights into its reactivity. By employing methods such as Density Functional Theory (DFT), chemists can model potential reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the most probable mechanisms for its transformations.

One of the most relevant areas of study for phenolic compounds like this compound is their behavior as antioxidants, which primarily involves their reactions with free radicals. Computational models can be used to investigate the mechanisms of these reactions, which typically proceed through pathways such as hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. Computational modeling can determine the bond dissociation enthalpy (BDE) of the O-H bond, a key indicator of the facility of this process. A lower BDE suggests a more favorable HAT process.

The Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism involves the transfer of an electron from the phenol to the radical, forming a radical cation, which then deprotonates. The ionization potential (IP) of the phenol is a critical parameter for this pathway.

For this compound, the presence of electron-donating alkyl groups (isopropyl and methyl) on the aromatic ring is expected to influence these parameters. These groups increase the electron density on the ring and can stabilize the resulting phenoxyl radical or radical cation through hyperconjugation and inductive effects. Computational studies would likely focus on quantifying these electronic effects on the BDE and IP to predict the dominant antioxidant mechanism.

Furthermore, computational modeling can be applied to understand other reactions, such as oxidation. Advanced oxidation processes often involve highly reactive species like the hydroxyl radical (•OH). nih.gov Theoretical calculations can map out the potential energy surface for the reaction of this compound with •OH, identifying the most likely sites of attack (e.g., the hydroxyl group, or the aromatic ring) and the subsequent reaction intermediates and products. tandfonline.com

Below is a hypothetical data table illustrating the types of results that could be obtained from a computational study on the reaction of this compound with a generic free radical (R•), comparing the HAT and SET-PT pathways.

Reaction PathwayKey ParameterCalculated Value (kcal/mol)Transition State Energy (kcal/mol)
Hydrogen Atom Transfer (HAT)O-H Bond Dissociation Enthalpy (BDE)82.515.2
Single-Electron Transfer (SET)Ionization Potential (IP)185.725.8
Proton Transfer (from radical cation)Proton Affinity (PA) of Anion335.15.1

Note: The data in this table is hypothetical and serves to illustrate the output of computational modeling. Actual values would require specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies (non-toxicological)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. ijsmr.in For this compound, non-toxicological QSAR models could be developed to predict various activities, such as its antioxidant potency, its efficacy as a polymerization inhibitor, or its binding affinity to a specific receptor.

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their experimentally determined activities. Molecular descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and atomic charges. For a phenol like this compound, descriptors like the O-H bond dissociation enthalpy and ionization potential are crucial for modeling antioxidant activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. The bulky isopropyl groups in this compound would significantly influence these descriptors.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of a compound.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once a set of descriptors is calculated for a training set of phenolic compounds with known activities, a mathematical model is developed using techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN). ijsmr.in This model can then be used to predict the activity of new or untested compounds, such as this compound.

For instance, a hypothetical QSAR model for the antioxidant activity of a series of substituted phenols might take the following form:

Antioxidant Activity (log 1/IC50) = a(HOMO) + b(logP) + c(Molecular Volume) + d

Where a, b, and c are coefficients determined from the regression analysis, and d is a constant.

The following interactive data table presents hypothetical data for a QSAR study on a series of phenolic compounds, including this compound, to predict their radical scavenging activity.

CompoundlogPHOMO Energy (eV)Molecular Volume (ų)Radical Scavenging Activity (IC50, µM)
Phenol1.48-8.9588.6150
p-Cresol1.94-8.72105.1125
2,6-Dimethylphenol2.30-8.55121.590
2,6-Di-tert-butylphenol (B90309)4.92-8.30222.850
This compound 4.50 -8.45 189.7 65

Note: The data in this table is hypothetical and for illustrative purposes only. The values for this compound are estimated based on expected trends from its structure.

Such QSAR models are valuable tools in medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing the synthesis of those with the most promising predicted activities.

Derivatives and Functional Materials Development Based on 2,6 Diisopropyl 3,4 Xylenol

Synthesis and Characterization of Novel Derivatives

The reactivity of the phenolic hydroxyl group and the aromatic ring of 2,6-diisopropyl-3,4-xylenol allows for a variety of chemical modifications, leading to the synthesis of dimeric and oligomeric forms, substituted phenolic ethers and esters, as well as halogenated and nitrated analogues.

The formation of dimeric and oligomeric structures from this compound is primarily achieved through oxidative coupling reactions. This process typically involves the generation of a phenoxyl radical, which can then undergo carbon-carbon or carbon-oxygen coupling. The steric hindrance from the two isopropyl groups significantly influences the regioselectivity of the coupling, favoring the formation of specific linkages.

Research Findings:

Studies on sterically hindered phenols, such as the closely related 2,6-dimethylphenol, have shown that oxidative coupling can lead to the formation of polymers like poly(p-phenylene oxide) (PPO) through carbon-oxygen oxidative coupling wikipedia.org. While specific studies detailing the oligomerization of this compound are not extensively documented in publicly available literature, the principles of oxidative coupling of hindered phenols suggest that both C-C and C-O coupled products are possible. The reaction of 2,6-diisopropylphenol (a related compound) under photochemical conditions has been shown to yield a diphenol derivative, indicating a C-C linkage rsc.org.

The general mechanism for the oxidative coupling of phenols can be represented as follows:

Oxidation: The phenol (B47542) is oxidized to a phenoxyl radical.

Coupling: Two phenoxyl radicals couple to form a dimer. This can occur via C-C or C-O bond formation.

Rearomatization: The resulting intermediate rearomatizes to form a stable dimeric product.

Further oxidation and coupling steps can lead to the formation of oligomers. The specific catalyst and reaction conditions play a crucial role in determining the type of linkage and the degree of polymerization.

Derivative Type Synthesis Method Key Intermediates Potential Products
Dimeric FormsOxidative CouplingPhenoxyl RadicalsBiphenols (C-C coupled), Diphenyl ethers (C-O coupled)
Oligomeric FormsOxidative PolymerizationPhenoxyl RadicalsShort-chain polymers with repeating units

The hydroxyl group of this compound can be readily converted into ether and ester functionalities. These reactions are standard for phenols but can be influenced by the steric hindrance of the ortho-isopropyl groups.

Phenolic Ethers: The synthesis of phenolic ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Reaction Scheme (Williamson Ether Synthesis): (CH₃)₂CHC₆H₂(CH₃)₂OH + Base → (CH₃)₂CHC₆H₂(CH₃)₂O⁻Na⁺ (CH₃)₂CHC₆H₂(CH₃)₂O⁻Na⁺ + R-X → (CH₃)₂CHC₆H₂(CH₃)₂OR + NaX

Due to the steric hindrance around the hydroxyl group, harsher reaction conditions (e.g., stronger base, higher temperature) may be required compared to less hindered phenols.

Phenolic Esters: Esterification of this compound can be accomplished by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst.

Reaction Scheme (Esterification with Acyl Chloride): (CH₃)₂CHC₆H₂(CH₃)₂OH + RCOCl → (CH₃)₂CHC₆H₂(CH₃)₂OCOR + HCl

The characterization of these derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the ether or ester linkage and Mass Spectrometry (MS) to determine the molecular weight.

Derivative Reagents Reaction Type Key Functional Group
Phenolic EtherAlkyl halide, Strong baseWilliamson Ether Synthesis-O-R
Phenolic EsterAcyl chloride or Acid anhydride, BaseEsterification-O-C(=O)R

The aromatic ring of this compound is susceptible to electrophilic substitution reactions such as halogenation and nitration. The positions of substitution are directed by the existing hydroxyl and alkyl groups.

Halogenation: The halogenation of phenols typically occurs readily. For this compound, the most likely position for electrophilic attack would be the remaining unsubstituted position on the ring. For instance, chlorination of the structurally similar 2,6-diisopropylphenol using sulfuryl chloride has been shown to selectively produce 4-chloro-2,6-diisopropylphenol (B3302102) google.comgoogleapis.comgoogle.com. This suggests that halogenation of this compound would likely occur at the 5-position.

Nitration: Nitration of phenols is generally carried out using a mixture of nitric acid and sulfuric acid. The bulky isopropyl groups may provide some steric hindrance, potentially requiring specific reaction conditions to achieve high yields of the desired nitrated product. The directing effects of the hydroxyl and alkyl groups would favor nitration at the 5-position.

The introduction of halogen or nitro groups can significantly alter the electronic properties and reactivity of the molecule, making these analogues valuable intermediates for further synthetic transformations.

Reaction Typical Reagents Expected Product Significance
ChlorinationSulfuryl chloride (SO₂Cl₂)5-Chloro-2,6-diisopropyl-3,4-xylenolIntroduction of a reactive site, modification of electronic properties
BrominationBromine (Br₂)5-Bromo-2,6-diisopropyl-3,4-xylenolSimilar to chlorination, useful for cross-coupling reactions
NitrationNitric acid (HNO₃), Sulfuric acid (H₂SO₄)This compound-5-nitrophenolPrecursor for amines and other functional groups

Applications in Polymer Chemistry

The derivatives of this compound, as well as the parent compound itself, have significant potential in the field of polymer chemistry, particularly in the synthesis of high-performance polymers and the formulation of resins.

While 2,6-xylenol is a well-known monomer for the production of poly(p-phenylene oxide) (PPO), an important engineering thermoplastic wikipedia.org, the more substituted this compound can serve as a precursor to specialized monomers.

Polycarbonate Manufacturing: Polycarbonates are typically synthesized from bisphenols. While not a bisphenol itself, this compound can be a starting material for the synthesis of hindered bisphenols. For instance, acid-catalyzed condensation reactions of hindered phenols can lead to the formation of bisphenol-type structures. These highly substituted bisphenols can then be used in the manufacturing of polycarbonates with enhanced properties, such as improved thermal stability and impact resistance, due to the bulky isopropyl groups restricting chain mobility. Lignin-derived monomers, which share structural similarities with substituted phenols, are being explored for the creation of bio-based thermoplastics and thermoset polymers nih.govresearchgate.net.

Xylenols and their derivatives are utilized in the formulation of various resins, including phenolic and epoxy resins, to impart specific properties wikipedia.orgorientjchem.org.

Epoxy Resins: Xylenol-based compounds can also be used as modifiers or curing agents in epoxy resin formulations. They can be incorporated into the epoxy backbone to create epoxy novolac resins, which exhibit good thermal and chemical resistance. High boiling point solvents like xylene are sometimes used as non-reactive diluents in epoxy formulations specialchem.com. The use of substituted phenols can affect the curing characteristics and the final properties of the cross-linked epoxy network. For example, xylene is a common solvent in epoxy resin solutions for coatings olinepoxy.com.

The incorporation of this compound or its derivatives into resin formulations can lead to materials with tailored characteristics, such as enhanced thermal stability, chemical resistance, and specific mechanical properties.

Polymer/Resin Type Role of this compound Derivative Potential Benefits
High-Performance Polymers (e.g., Polycarbonates)Precursor to specialized bisphenol monomersImproved thermal stability, impact resistance, and processability
Phenolic ResinsCo-monomer or modifierControlled cross-linking, enhanced flexibility, improved adhesive properties
Epoxy ResinsModifier in the resin backbone or curing agentEnhanced thermal stability, chemical resistance, tailored mechanical properties

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, this compound offers a reactive hydroxyl group and an aromatic ring that can be functionalized to produce a variety of more complex molecules. The isopropyl groups at the 2 and 6 positions provide steric hindrance, which influences the reactivity of the hydroxyl group and the stability of the resulting derivatives.

Precursor for Specialty Chemicals

While specific industrial-scale syntheses using this compound as a primary precursor are not extensively detailed in publicly available literature, its structural similarity to other hindered phenols like 2,6-di-tert-butylphenol (B90309) and 2,6-xylenol suggests its potential in the synthesis of high-performance specialty chemicals. Hindered phenols are foundational in the production of antioxidants, light stabilizers, and other polymer additives.

For instance, related compounds such as 2,6-xylenol are utilized as monomers in the production of polyphenylene oxide (PPO) resins, which are engineering thermoplastics with high heat resistance and dimensional stability. The synthesis involves an oxidative coupling polymerization, a reaction pathway that could potentially be adapted for derivatives of this compound to create novel polymers with tailored properties.

Furthermore, the phenolic hydroxyl group can undergo etherification and esterification reactions to produce a wide array of derivatives. These reactions could yield specialty plasticizers, surfactants, or building blocks for pharmaceutical and agricultural chemicals. The di-isopropyl and di-methyl substitutions on the aromatic ring would impart specific solubility, thermal stability, and biocompatibility characteristics to the final products.

Additive Functions in Material Science

The inherent chemical properties of this compound, particularly its antioxidant capabilities, make it a valuable additive in various material formulations. The steric hindrance provided by the ortho-isopropyl groups enhances the ability of the phenolic hydroxyl group to act as a radical scavenger, thereby inhibiting oxidative degradation of the host material.

Performance Enhancers in Industrial Formulations (e.g., Lubricants and Greases)

In the realm of industrial lubricants and greases, maintaining performance under demanding conditions of high temperature and mechanical stress is critical. The oxidation of lubricating oils is a primary cause of degradation, leading to increased viscosity, sludge formation, and corrosion, which can ultimately result in equipment failure. machinerylubrication.com Hindered phenolic compounds are widely used as primary antioxidants to mitigate this degradation. mdpi.com

This compound, as a member of this class, is expected to function as a radical scavenger. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to peroxide radicals, which are key intermediates in the auto-oxidation chain reaction of hydrocarbons. This process neutralizes the reactive radicals and forms a stable phenoxyl radical from the antioxidant molecule, which is less reactive and does not propagate the oxidation chain.

The effectiveness of a hindered phenolic antioxidant in a lubricant is often evaluated by standardized tests that measure the oil's resistance to oxidation. Key performance indicators include:

Oxidation Induction Time (OIT): This is a measure of the time it takes for a lubricant to begin to oxidize under specific conditions of temperature and oxygen pressure. A longer OIT indicates better oxidative stability.

Viscosity Change: An increase in viscosity is a sign of oil degradation. Effective antioxidants help to maintain a stable viscosity over time.

Acid Number (AN) Increase: The formation of acidic byproducts is a hallmark of lubricant oxidation. Antioxidants work to suppress the increase in the acid number.

Deposit Formation: The formation of sludge and varnish is a consequence of advanced oxidation. Antioxidants help to keep the lubricated system clean by preventing the formation of these deposits.

Performance ParameterBase Oil without AntioxidantBase Oil with Hindered Phenolic Antioxidant
Oxidation Induction Time (OIT) ShorterSignificantly Longer
Viscosity Increase after Oxidation Test HighLow
Acid Number (AN) Increase after Oxidation Test HighLow
Sludge and Deposit Formation SignificantMinimal

The selection of a specific hindered phenolic antioxidant for a lubricant formulation depends on several factors, including its solubility in the base oil, its volatility at operating temperatures, and its synergistic effects with other additives in the formulation. The molecular structure of this compound, with its combination of isopropyl and methyl groups, would influence these properties, making it a potentially valuable component in the formulation of high-performance industrial lubricants and greases.

Analytical Methods for Research Characterization of 2,6 Diisopropyl 3,4 Xylenol and Its Metabolites/degradation Products

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2,6-Diisopropyl-3,4-xylenol, allowing for its separation from complex mixtures, including isomeric impurities, precursors, and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like substituted phenols. It is highly effective for assessing the purity of this compound and analyzing its presence in complex mixtures. The technique separates compounds based on their boiling points and interaction with the GC column's stationary phase, while the mass spectrometer provides structural information and sensitive detection.

For phenolic compounds, including various xylenol isomers, GC-MS analysis often involves derivatization to improve volatility and chromatographic peak shape. researchgate.net A common approach is silylation, which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether. researchgate.netacs.org This procedure is particularly useful for hindered phenols. acs.org EPA Method 8041A outlines procedures for phenol (B47542) analysis by gas chromatography, which can be adapted for substituted xylenols. epa.gov This method allows for analysis of underivatized phenols using a flame ionization detector (FID) or derivatized phenols for analysis by GC-FID or an electron capture detector (ECD). epa.gov

The separation of closely related isomers, such as the six xylenol isomers, can be achieved using specialized capillary columns. sigmaaldrich.com For example, an ionic liquid capillary GC column (SLB®-IL60i) has demonstrated good selectivity and resolution for dimethylphenols. sigmaaldrich.com The mass spectrum obtained from the MS detector provides a fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. For complex environmental or biological samples, GC-MS with selected ion monitoring (SIM) can achieve detection limits in the sub-mg/m³ range. tandfonline.com

Table 1: Example GC-MS Conditions for Analysis of Related Phenolic Compounds

ParameterConditionReference Compound(s)
ColumnSLB®-IL60i, 30 m x 0.25 mm I.D., 0.20 µmXylenol Isomers sigmaaldrich.com
Oven Temperature160 °C (Isothermal)Xylenol Isomers sigmaaldrich.com
Injector Temperature250 °CXylenol Isomers sigmaaldrich.com
Carrier GasHelium, 27 cm/secXylenol Isomers sigmaaldrich.com
DetectorMass Spectrometer (MSD)Xylenol Isomers sigmaaldrich.com
DerivatizationTrimethylsilylation (e.g., with BSTFA)Isomeric Cresols/Xylenols researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable method for the analysis of this compound, particularly for its non-volatile metabolites. Unlike GC, HPLC does not require the analyte to be volatile, making it ideal for studying conjugated metabolites like glucuronides and sulfates that are common in biological systems. nih.govlabmedica.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for phenols, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). chromatographyonline.comresearchgate.net The separation is based on the hydrophobicity of the analytes. For enhanced separation of structurally similar phenolic isomers, specialized columns such as those with a pentafluorophenyl (PFP) or biphenyl (B1667301) stationary phase can provide alternative selectivity. thermofisher.comnih.gov

Detection in HPLC can be achieved using various detectors. A UV-Vis detector is commonly used, as the aromatic ring in phenols provides strong UV absorbance. nih.gov For higher sensitivity and selectivity, fluorescence detection is employed, as phenols are naturally fluorescent. researchgate.netoup.com The most powerful detection method is mass spectrometry (LC-MS), which can provide molecular weight and structural information, making it highly suitable for identifying unknown metabolites. labmedica.comnih.gov LC-MS/MS methods have been successfully developed for the simultaneous quantification of the parent drug propofol (B549288) (2,6-diisopropylphenol) and its phase I and phase II metabolites in a single injection. labmedica.com Given the structural similarity, these methods are directly applicable to the analysis of this compound and its metabolites.

Table 2: Example HPLC Conditions for Analysis of Propofol and its Metabolites

ParameterConditionAnalyte(s)
ColumnPhenyl column (e.g., Inertsil Ph-3, 2.1 x 50 mm, 2-µm)Propofol & Metabolites labmedica.com
Mobile PhaseGradient of water and acetonitrilePropofol & Metabolites labmedica.com
DetectionTandem Mass Spectrometry (MS/MS) with ESI and APCIPropofol & Metabolites labmedica.com
Detection (Alternative)Fluorescence (Excitation: 276 nm, Emission: 310 nm)Propofol researchgate.net

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is dominated by characteristic absorptions related to the hydroxyl (O-H) and aromatic (C-H, C=C) groups, as well as the alkyl (C-H) substituents.

The most prominent feature in the IR spectrum of a phenol is the O-H stretching vibration, which typically appears as a broad band. However, in sterically hindered phenols like 2,6-disubstituted derivatives, this band is often sharp. For the closely related 2,6-diisopropylphenol, the O-H stretching absorption appears in dilute CCl₄ solution with an intense peak at 3619 cm⁻¹ and a shoulder at 3641 cm⁻¹. chemistryviews.org The presence of multiple peaks in this region can be attributed to different stable conformers arising from the orientation of the isopropyl groups. chemistryviews.org Other key absorptions would include:

Aromatic C-H Stretch: Above 3000 cm⁻¹

Aliphatic C-H Stretch: Below 3000 cm⁻¹ (from isopropyl and methyl groups)

Aromatic C=C Bending: In the 1500-1600 cm⁻¹ region

C-O Stretch: Around 1200 cm⁻¹

Comparison of an experimental spectrum with reference spectra from databases, such as the Aldrich FT-IR Collection, can aid in identification. thermofisher.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H Stretch~3620 - 3640Sharp peak(s) due to steric hindrance. chemistryviews.org
Aromatic C-H Stretch3000 - 3100Characteristic of the benzene (B151609) ring.
Aliphatic C-H Stretch2850 - 2970From isopropyl and methyl groups.
Aromatic C=C Bending1500 - 1600Indicates the aromatic skeleton.
C-O Stretch~1200Phenolic C-O bond vibration.

Raman Spectroscopy

The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-C bonds of the isopropyl groups. Unlike FT-IR, the O-H stretch is typically a weak signal in Raman spectra. This technique can be valuable for studying polymorphism (different crystalline forms) and for in-situ reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton:

OH Proton: A singlet whose chemical shift is dependent on solvent and concentration.

Aromatic Proton: A singlet for the proton at the 5-position of the ring.

Isopropyl CH Protons: A septet for the two equivalent methine protons.

Isopropyl CH₃ Protons: A doublet for the four equivalent methyl groups of the isopropyl substituents.

Ring CH₃ Protons: Two distinct singlets for the methyl groups at the 3 and 4 positions.

The ¹³C NMR spectrum would similarly show a unique signal for each carbon atom, with chemical shifts indicating whether the carbon is part of the aromatic ring, an isopropyl group, or a methyl group. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons to confirm the complete structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
OH~4.5 - 5.5 (singlet)-
Aromatic C-H (Position 5)~6.8 - 7.1 (singlet)~120 - 125
Isopropyl CH~3.0 - 3.4 (septet)~26 - 30
Isopropyl CH₃~1.2 - 1.4 (doublet)~22 - 25
Ring CH₃ (Position 3)~2.2 - 2.4 (singlet)~15 - 20
Ring CH₃ (Position 4)~2.2 - 2.4 (singlet)~15 - 20
Aromatic C-OH (Position 1)-~150 - 155
Aromatic C-isopropyl (Positions 2, 6)-~135 - 140
Aromatic C-CH₃ (Positions 3, 4)-~125 - 135

Note: Predicted shifts are based on data for structurally similar compounds and general chemical shift principles. Actual values may vary.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary characterization and quantification of phenolic compounds, including this compound. The absorption of ultraviolet and visible light by these molecules is dependent on their electronic structure, particularly the presence of the aromatic ring and the hydroxyl group.

Phenols typically exhibit two main absorption bands in the UV region. researchgate.net These arise from π → π* electronic transitions within the benzene ring. The position and intensity of these bands are influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used for analysis. researchgate.netresearchgate.net For substituted phenols, shifts in the absorption maxima (λmax) can be observed, which provide valuable structural information. nih.gov

The degradation of phenolic compounds can also be monitored using UV-Vis spectroscopy. Photodegradation studies of propofol have shown changes in its absorption spectrum over time upon exposure to UV light, indicating the formation of new products. rsc.org For instance, the photodegradation of propofol in an oxygenated phosphate (B84403) buffer solution leads to the appearance of a new absorption peak around 429 nm, suggesting the formation of a diphenoquinone (B1195943) derivative. rsc.org

Table 1: UV Absorption Maxima of Propofol (2,6-diisopropylphenol) in Different Solvents

Solventλmax (nm)
Cyclohexane271
Methanol (B129727)273
Phosphate Buffer (pH 7)273

This table is based on data for the structurally similar compound, propofol, and is intended to be representative. rsc.org

Advanced hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixtures

For the analysis of complex mixtures containing this compound and its metabolites or degradation products, more sophisticated analytical methods are required. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable in this context. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose.

LC-MS/MS allows for the separation of individual components in a mixture by liquid chromatography, followed by their detection and structural elucidation by tandem mass spectrometry. This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of compounds in complex biological and environmental samples.

The analysis of the related compound propofol and its metabolites provides a well-documented example of the application of LC-MS/MS in this area. labmedica.comnih.gov In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph. The separation of this compound and its more polar metabolites would likely be achieved using a reversed-phase column (e.g., C18) with a gradient elution program. nih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation of the target analytes. nih.gov

Following chromatographic separation, the analytes are introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate charged molecules (ions) from the analytes. labmedica.com For phenolic compounds like this compound, negative ion mode is often preferred as the phenolic proton can be easily lost to form a [M-H]- ion. labmedica.comacs.org

In the tandem mass spectrometer, the precursor ion (the [M-H]- ion of the parent compound or its metabolite) is selected and then fragmented by collision-induced dissociation (CID). This fragmentation process generates a series of product ions that are characteristic of the molecule's structure. The mass-to-charge ratios (m/z) of these product ions create a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification.

For propofol, the fragmentation of the [M-H]- ion at m/z 177 primarily involves the loss of a methyl group (CH3) followed by a hydrogen atom, resulting in a prominent product ion at m/z 161. acs.orgnih.gov This fragmentation pattern is characteristic of branched alkyl-substituted phenols. acs.orgnih.gov The metabolites of propofol, which include glucuronide and sulfate (B86663) conjugates, as well as hydroxylated derivatives, would exhibit their own characteristic precursor and product ions. nih.govnih.govderangedphysiology.com For example, the major metabolite, propofol-glucuronide, would have a precursor ion corresponding to its molecular weight, and its fragmentation would likely involve the loss of the glucuronic acid moiety. nih.gov

The degradation of alkylphenols, a class of compounds to which this compound belongs, can proceed through various pathways, including the shortening of alkyl chains and oxidation of the aromatic ring. researchgate.netproquest.comresearchgate.net LC-MS/MS is instrumental in identifying these degradation products. For example, photodegradation of propofol in the presence of oxygen has been shown to produce 2,6-diisopropyl-p-benzoquinone and a diphenol derivative. rsc.org

Table 2: Representative LC-MS/MS Parameters for the Analysis of Propofol and a Key Metabolite

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
Propofol177161Negative
Propofol Glucuronide353177Negative

This table is based on data for the structurally similar compound, propofol, and its major metabolite, and is intended to be representative of the types of data generated in an LC-MS/MS analysis. acs.orgnih.govnih.gov

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, this would primarily involve photodegradation and chemical oxidation.

Photodegradation is the breakdown of compounds by light. Substituted phenols in aquatic environments can undergo photodegradation, a process that is often initiated by the absorption of UV light, leading to the formation of reactive species like hydroxyl radicals. mdpi.com The rate of photodegradation of phenols is influenced by the nature and position of substituent groups on the aromatic ring. researchgate.net For instance, chlorophenols tend to degrade faster than methylphenols. sci-hub.se

The general mechanism for the photodegradation of phenolic compounds involves the attack of hydroxyl radicals on the phenyl ring, leading to the formation of intermediates such as catechol, resorcinol, and hydroquinone. mdpi.com These intermediates are then further oxidized, resulting in the breaking of the aromatic ring and the formation of short-chain organic acids, which can ultimately be mineralized to carbon dioxide and water. mdpi.com While no specific studies on the photodegradation of this compound are available, it is expected to follow a similar pathway.

Chemical oxidation in the environment can occur through reactions with various oxidants, such as ozone and hydroxyl radicals, which are central to advanced oxidation processes (AOPs) for water treatment. guilan.ac.ir These highly reactive species can effectively degrade a wide range of organic pollutants, including alkylphenols. guilan.ac.ir

The reaction of ozone with phenolic compounds is a well-established water treatment method. kisti.re.kr Similarly, the photo-Fenton process, which generates hydroxyl radicals through the reaction of Fe2+ and H2O2 in the presence of UV light, is another effective AOP for the removal of alkylphenols from water. guilan.ac.ir The efficacy of these oxidation processes depends on factors such as pH, temperature, and the concentration of the oxidant and the pollutant.

Biotransformation and Biodegradation Studies

Biotransformation and biodegradation involve the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the removal of many organic pollutants from the environment.

The microbial degradation of alkylphenols has been the subject of extensive research. nih.govresearchgate.net Bacteria, particularly those from the Sphingomonas genus, have been identified as capable of degrading long-chain alkylphenols like nonylphenol. nih.govresearchgate.net The degradation of branched alkylphenols is known to be influenced by the structure of the alkyl chain. nih.gov

The biodegradation of alkylphenol ethoxylates in wastewater treatment often begins with the shortening of the ethoxylate chain, leading to the formation of alkylphenols such as nonylphenol and octylphenol. researchgate.netnih.gov These alkylphenols can then be further degraded by microorganisms. While bacterial degradation of short-chain alkylphenols often involves hydroxylation of the aromatic ring, fungi may utilize pathways involving alkyl chain oxidation and the formation of phenolic polymers. researchgate.net For long-chain branched alkylphenols, bacteria like sphingomonads employ an unusual ipso-substitution mechanism. researchgate.net

Given the structure of this compound, it is likely that its microbial degradation would proceed through initial hydroxylation of the aromatic ring, followed by ring cleavage. The specific metabolites would depend on the microorganisms present and the environmental conditions.

Enzymes play a crucial role in the biotransformation of phenolic compounds. Polyphenol oxidases (PPOs), such as tyrosinase and catechol oxidase, are known to catalyze the oxidation of phenols. nih.gov Tyrosinase can hydroxylate monophenols to o-diphenols, which are then oxidized to o-quinones. nih.govscielo.br These quinones are highly reactive and can undergo further non-enzymatic polymerization to form colored products. nih.gov

The substrate specificity of these enzymes is important; for example, some tyrosinases can act on 3- and 4-substituted phenols but are inhibited by 2-substituted phenols. google.com Another key enzyme is catechol-O-methyltransferase (COMT), which is involved in the methylation of catechols. researchgate.net The enzymatic degradation of this compound would likely involve enzymes that can hydroxylate the aromatic ring, followed by the action of ring-cleavage dioxygenases.

Environmental Fate Modeling and Prediction (excluding bioaccumulation in organisms)

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. For alkylphenols, factors such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are important parameters used in these models. wur.nl Alkylphenols are generally considered to be persistent in the environment, with a tendency to partition to sediment and soil. nih.govusgs.gov

The environmental half-life of alkylphenols can vary significantly depending on the specific compound and environmental conditions. For example, the estimated half-life of nonylphenols in the water column of the Lower Hudson River Estuary was 9 days. usgs.gov Modeling the fate of this compound would require knowledge of its physicochemical properties. Given its alkyl and hydroxyl functional groups, it is expected to have moderate hydrophobicity and a potential for partitioning into organic matter in soil and sediment. Its persistence would be governed by the rates of photodegradation, chemical oxidation, and biodegradation.

Conclusion and Future Research Perspectives

Summary of Key Findings in 2,6-Diisopropyl-3,4-xylenol Chemistry

The core chemical identity of this compound is established through its molecular formula, C₁₄H₂₂O, and its unique arrangement of a hydroxyl group on a benzene (B151609) ring substituted with two methyl and two isopropyl groups. The defining feature of this compound is the presence of bulky isopropyl groups positioned ortho to the hydroxyl group. This "steric hindrance" is the primary determinant of its chemical behavior.

This structural arrangement is known to significantly influence the reactivity of the phenolic proton and the aromatic ring. The bulky substituents physically obstruct the approach of larger molecules, thereby dictating the types of reactions the compound can undergo. Crucially, this steric hindrance is a hallmark of many commercial antioxidants. By stabilizing the phenoxyl radical that forms upon donation of a hydrogen atom to a free radical, hindered phenols effectively terminate radical chain reactions that lead to oxidative degradation. It is therefore highly probable that this compound exhibits potent antioxidant properties, a key area for its potential application.

Emerging Research Areas and Unexplored Facets

The chemistry of this compound presents several intriguing avenues for future investigation. A primary focus should be the empirical validation and quantification of its antioxidant activity. Comparative studies with well-established commercial antioxidants would be crucial in determining its efficacy and potential for industrial use in materials such as polymers, lubricants, and fuels to prevent degradation.

Beyond its antioxidant potential, the unique substitution pattern of this compound could be exploited in the synthesis of novel ligands for catalysis. The sterically demanding environment around the hydroxyl group could lead to metal complexes with unique catalytic activities and selectivities. Furthermore, its incorporation into polymer backbones could yield materials with enhanced thermal and oxidative stability.

The biological activities of this compound are another completely unexplored domain. Investigating its potential as a modulator of biological pathways, particularly those related to oxidative stress, could open doors to applications in pharmacology and biomedicine.

Methodological Advancements for Future Studies

Advancements in analytical and computational techniques will be instrumental in future studies of this compound. High-resolution spectroscopic methods, including two-dimensional Nuclear Magnetic Resonance (2D-NMR) and advanced mass spectrometry techniques, will be essential for the unambiguous characterization of the compound and its reaction products.

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bond dissociation energies, and reaction mechanisms. These theoretical calculations can predict its antioxidant potential and guide the design of new experiments and applications. The development of high-throughput screening methods could also accelerate the discovery of new applications by rapidly assessing its performance in various contexts.

Broader Implications for Phenolic Compound Research

The study of this compound, while specific, contributes to the broader understanding of structure-property relationships in phenolic compounds. A detailed investigation of this molecule would provide valuable data points for the larger class of sterically hindered phenols, aiding in the rational design of new molecules with tailored properties.

By systematically exploring the impact of the specific arrangement of alkyl substituents on the benzene ring, researchers can gain a more nuanced understanding of how to fine-tune antioxidant efficacy, solubility, and reactivity. This knowledge is critical for the development of next-generation stabilizers, functional materials, and potentially, new therapeutic agents. The journey to fully understand the chemistry of this compound has the potential to not only uncover the unique attributes of a single molecule but also to enrich the entire field of phenolic chemistry.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,6-Diisopropyl-3,4-xylenol in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with deuterated internal standards (e.g., 2,4-Dichlorophenol-3,5,6-d3) to improve accuracy and correct matrix effects. Calibration curves should span 0.1–100 ppm, with recovery tests in spiked environmental matrices (soil, water) .
  • Data Validation : Include blanks, duplicates, and certified reference materials (CRMs) to ensure precision (±5% RSD) and limit of detection (LOD < 0.01 ppm) .

Q. What synthetic routes yield high-purity this compound?

  • Synthesis : Optimize Friedel-Crafts alkylation of 3,4-xylenol with isopropyl chloride in the presence of AlCl₃. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via vacuum distillation.
  • Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >99% purity, confirmed by melting point analysis (mp 95–97°C) and nuclear magnetic resonance (NMR) .

Q. How can the crystalline structure of this compound be characterized?

  • Techniques : Perform X-ray diffraction (XRD) to determine unit cell parameters, complemented by Fourier-transform infrared (FTIR) spectroscopy (C-O stretch at 1250 cm⁻¹) and Raman spectroscopy (aromatic ring vibrations at 1600 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reported solubility parameters of this compound be resolved?

  • Approach : Conduct systematic solubility studies in polar (water, methanol) and nonpolar solvents (hexane, toluene) at 25°C using gravimetric analysis. Validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to assess thermal stability .
  • Contradiction Analysis : Compare solvent polarity indices and Hansen solubility parameters to explain outliers, adjusting for temperature and ionic strength effects .

Q. What strategies mitigate oxidation during long-term stability studies of this compound?

  • Stabilization : Store samples under nitrogen or argon in amber vials at 4°C. Add antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w.
  • Monitoring : Use stability-indicating HPLC methods with photodiode array (PDA) detection to track degradation products (e.g., quinones) over 6–12 months .

Q. How does steric hindrance from isopropyl groups influence reactivity in electrophilic substitution reactions?

  • Mechanistic Study : Perform kinetic experiments (e.g., nitration with HNO₃/H₂SO₄) to compare reaction rates with less hindered analogs (e.g., 2,6-dimethylphenol). Support findings with density functional theory (DFT) calculations to map transition states and activation energies .

Methodological Considerations

  • Experimental Design : For environmental fate studies, simulate photodegradation using UV-Vis irradiation (λ = 254 nm) and analyze products via LC-QTOF-MS to identify transformation pathways .
  • Data Interpretation : Apply principal component analysis (PCA) to distinguish spectral variations in FTIR/Raman data caused by structural isomerism or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.